Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide

NNMT inhibition quinolinium SAR nicotinamide N-methyltransferase

4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide (CAS 623940-68-1, Sigma L450065) is a quaternary N‑substituted quinolinium salt within the SALOR‑INT rare‑chemicals collection, supplied without vendor analytical characterisation for early‑stage discovery. The compound shares the N‑methylated quinolinium scaffold that the 2017 J.

Molecular Formula C18H15BrN2O3
Molecular Weight 387.2 g/mol
Cat. No. B12008899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide
Molecular FormulaC18H15BrN2O3
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESCC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-]
InChIInChI=1S/C18H15N2O3.BrH/c1-13-10-11-19(16-8-4-2-6-14(13)16)12-18(21)15-7-3-5-9-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1
InChIKeyKTYGSBKNQZOSLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium Bromide: Procurement-Grade Quinolinium Screening Compound for NNMT-Targeted Discovery


4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide (CAS 623940-68-1, Sigma L450065) is a quaternary N‑substituted quinolinium salt within the SALOR‑INT rare‑chemicals collection, supplied without vendor analytical characterisation for early‑stage discovery . The compound shares the N‑methylated quinolinium scaffold that the 2017 J. Med. Chem. NNMT SAR study identified as a promising nicotinamide N‑methyltransferase inhibitor class, displaying a >1000‑fold activity range across analogs and sub‑micromolar potency for the most active members [1].

Why Un‑substituted and Positional Isomer Quinolinium Analogs Cannot Substitute for 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium Bromide in NNMT-Focused Screening


Within the N‑alkylated quinolinium series, the presence and position of the methyl substituent on the quinoline ring critically modulate NNMT binding orientation and inhibitory potency [1]. The 2017 NNMT SAR study demonstrated that scaffold decoration drives a >1000‑fold potency range, and computer‑based docking showed that quinolinium analogues bind selectively to the NNMT substrate‑site residues [1]. Consequently, the 4‑methyl positional isomer represented by this compound cannot be assumed to exhibit the same activity, selectivity, or off‑target profile as the un‑substituted (1‑(2‑(2‑nitrophenyl)‑2‑oxoethyl)quinolinium bromide, CAS 319917-71-0), 6‑methyl (CAS 1105679-88-6), or 6‑methoxy (CAS 623940-67-0) analogs . Direct quantitative comparator data for the 4‑methyl derivative are absent from the published literature, but the class SAR mandates that substitution position be treated as a non‑interchangeable variable in procurement decisions [1].

Quantitative Differentiation Evidence for 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium Bromide Versus Closest Analogs


NNMT Inhibitory Potency: 4‑Methyl Positional Isomer vs. Reference NNMT Inhibitor 5‑Amino‑1‑methylquinolinium (Class‑Level Inference)

The J. Med. Chem. NNMT SAR study identified N‑methylated quinoliniums as a scaffold with very low micromolar NNMT inhibition (IC50 ~1 µM for early hits) and demonstrated that ring‑substitution position markedly influences potency [1]. 5‑Amino‑1‑methylquinolinium (NNMTi, CAS 42464-96-0), a later‑generation analog, achieves an NNMT IC50 of 1.2 µM and is the best‑characterized comparator [2]. Quantitative IC50 data for the 4‑methyl‑1‑(2‑(2‑nitrophenyl)‑2‑oxoethyl)quinolinium derivative itself are not publicly available, and no head‑to‑head measurement against 5‑amino‑1‑methylquinolinium or any other analog exists in the peer‑reviewed literature.

NNMT inhibition quinolinium SAR nicotinamide N-methyltransferase

Quinoline Ring Methyl Substitution Position: 4‑Methyl vs. 6‑Methyl vs. Un‑substituted — Physicochemical and Predicted Binding Differentiation

The NNMT docking study by Neelakantan et al. established that quinolinium analogue binding orientation within the NNMT nicotinamide‑binding pocket is governed by specific residue interactions that are sensitive to ring‑substitution pattern [1]. Ligand–enzyme interaction docking scores correlated robustly with experimental IC50 values [1]. The 4‑methyl group on the target compound modifies the electrostatics and steric profile at the quinoline C4 position relative to the 6‑methyl (CAS 1105679-88-6) and un‑substituted (CAS 319917-71-0) analogs. Molecular weight differences are as follows: target compound MW = 387.23 g/mol; 6‑methyl analog MW = 387.23 g/mol (identical gross formula, different connectivity); un‑substituted analog MW = 373.21 g/mol . No experimentally measured logP, solubility, or permeability data were located for the target compound or its direct comparators.

positional isomer docking molecular recognition physicochemical properties

Nitro‑Phenyl Regioisomer Differentiation: 2‑Nitrophenyl (ortho) vs. 4‑Nitrophenyl (para) Quinolinium Derivatives

The target compound bears an ortho‑nitro (2‑nitrophenyl) substituent on the oxoethyl side chain. The SpectraBase spectral database independently records the para‑nitro regioisomer, 4‑methyl‑1‑[2‑(4‑nitrophenyl)‑2‑oxoethyl]quinolinium bromide, confirming that both ortho‑ and para‑nitro regioisomers have been prepared [1]. The ortho‑nitro group introduces a steric constraint and intramolecular hydrogen‑bond acceptor adjacent to the ketone carbonyl, which can alter the conformational preference of the phenacyl side chain relative to the para isomer. The NNMT SAR does not include systematic nitro‑regioisomer comparison data, but the observed >1000‑fold potency range across quinolinium analogs suggests that side‑chain conformational effects could meaningfully influence target engagement [2].

nitro group orientation regioisomer H-bond acceptor conformational bias

Optimal Research Application Scenarios for 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium Bromide Based on Available Evidence


SAR Probe for NNMT Quinolinium Binding‑Site Tolerance at the C4 Position

The compound is most appropriately deployed as a positional‑isomer probe in NNMT inhibitor SAR campaigns. The 2017 J. Med. Chem. study established that quinolinium‑ring substitution patterns drive potency differentiation, and docking revealed selective binding to NNMT substrate‑binding site residues [1]. Testing the 4‑methyl derivative alongside the 6‑methyl isomer (CAS 1105679-88-6) and the un‑substituted parent (CAS 319917-71-0) can map steric and electronic tolerance at the C4 position, filling a gap in the published quinolinium NNMT SAR landscape.

Ortho-Nitro Pharmacophore Evaluation in NNMT and Methyltransferase Panel Screening

The ortho‑nitrophenyl‑oxoethyl side chain is a distinguishing feature relative to the para‑nitro regioisomer (SpectraBase entry) [2]. Procurement for broad‑panel methyltransferase profiling (NNMT, DOT1L, TPMT, ASH1L) can assess whether the ortho‑nitro conformational constraint confers selectivity advantages analogous to those observed for other substrate‑mimetic quinolinium inhibitors within the class [1].

Crystallography and Biophysical Binding‑Mode Determination of N‑Substituted Quinolinium Bromides

Sigma‑Aldrich explicitly states that no analytical data are collected for this AldrichCPR product and the buyer assumes responsibility for identity and purity confirmation . The compound is therefore suitable for laboratories with in‑house QC capabilities (NMR, LC‑MS) that require a unique quinolinium scaffold for co‑crystallisation trials with NNMT or for soaking experiments aimed at resolving the binding pose of 4‑methyl‑substituted quinoliniums — data that are absent from the published structural biology literature.

Early‑Stage Antiproliferative Screening in NNMT‑Overexpressing Cancer Cell Lines (HeLa, etc.)

Prior quinolinium‑class NNMT inhibitors, notably 5‑amino‑1‑methylquinolinium (5MQ), have demonstrated concentration‑ and time‑dependent antiproliferative activity in HeLa cervical cancer cells without affecting HEK‑293 proliferation [3]. The 4‑methyl derivative, bearing a distinct substitution pattern, can be screened in analogous viability assays to determine whether 4‑methyl‑substitution retains, enhances, or diminishes the cellular phenotype, providing SAR data at a previously uninvestigated position.

Quote Request

Request a Quote for 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.